Ethylmercury(1+)

Description

Historical Trajectories and Evolving Research Paradigms for Organomercurial Species, with Specific Emphasis on Ethylmercury(1+)

The study of organomercury compounds dates back to the 19th century, with initial research focusing on their synthesis and chemical properties. nih.gov The development of thimerosal (B151700) in 1927 marked a significant point in the history of ethylmercury, introducing it into a range of pharmaceutical applications as an antimicrobial agent. nih.govresearchgate.net For many decades, the research paradigm was centered on its efficacy as a preservative.

In the latter half of the 20th century, a significant paradigm shift occurred in organomercurial research. Spurred by incidents of environmental mercury contamination and a growing understanding of the distinct toxicities of different mercury species, the focus of scientific inquiry evolved. nih.gov Research on methylmercury (B97897), particularly after environmental incidents in places like Minamata Bay, Japan, highlighted the critical importance of understanding the environmental fate and biological activity of organomercurials. nih.gov

This heightened awareness gradually extended to other organomercury species, including ethylmercury. Initially, ethylmercury was often considered through the lens of methylmercury's properties, with the latter serving as a reference for risk assessment. nih.gov However, emerging research began to indicate significant differences in the toxicokinetic profiles of ethylmercury and methylmercury, such as different clearance rates from the body and brain. wikipedia.orgnih.gov This realization led to a new research trajectory focused on elucidating the specific environmental and biological chemistry of ethylmercury, treating it as a distinct entity rather than a mere analogue of methylmercury. nih.gov Consequently, the research focus has moved from its application as a preservative to a detailed investigation of its environmental presence, analytical detection, and unique biochemical interactions. bohrium.comresearchgate.net

Table 1: Comparative Properties of Ethylmercury(1+) and Methylmercury(1+)

| Property | Ethylmercury(1+) | Methylmercury(1+) |

|---|---|---|

| Chemical Formula | C₂H₅Hg⁺ | CH₃Hg⁺ |

| Molar Mass | 229.65 g/mol | 215.62 g/mol |

| Primary Anthropogenic Source | Metabolite of Thimerosal | Environmental methylation of inorganic mercury, bioaccumulation in fish |

| Blood Half-Life (in humans) | Shorter (e.g., 3-7 days) wikipedia.orgnih.gov | Longer (e.g., ~50 days) quora.com |

| Biotransformation | More rapidly converted to inorganic mercury (Hg²⁺) in the body nih.gov | Slower conversion to inorganic mercury |

Methodological and Conceptual Significance of Ethylmercury(1+) within Modern Environmental and Analytical Chemistry

Ethylmercury(1+) holds significant conceptual importance in modern chemistry as it underscores the principle that the biological and environmental behavior of a metallic element is profoundly dependent on its specific chemical form, or speciation. The distinct properties of ethylmercury compared to inorganic mercury or methylmercury necessitate species-specific analytical methods for accurate environmental assessment. umed.edu.al

The analytical chemistry of ethylmercury has been challenging, which historically limited the understanding of its environmental fate. researchgate.net A significant methodological hurdle has been the widely used aqueous ethylation derivatization technique for mercury analysis. This method converts both inorganic mercury (Hg²⁺) and ethylmercury into diethylmercury (B1204316), making it impossible to distinguish between the two species in a sample. bohrium.comresearchgate.net This limitation contributed to ethylmercury being a long-neglected species in environmental studies.

The advancement of modern analytical techniques has been crucial for overcoming these challenges. The coupling of separation methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC) with highly sensitive detectors such as inductively coupled plasma mass spectrometry (ICP-MS) and atomic fluorescence spectrometry (AFS) has enabled the specific detection and quantification of ethylmercury. bohrium.comvliz.be These hyphenated techniques allow for the separation of different mercury compounds before detection, providing accurate, species-specific measurements. bohrium.com The development of alternative derivatization agents, such as sodium tetrapropylborate (NaBPr4), has also been investigated to improve specificity in GC-based methods. vliz.be

The ability to accurately measure ethylmercury has led to its identification in various environmental matrices, including soils and sediments, sometimes at concentrations comparable to methylmercury. bohrium.com This has conceptual significance, as it suggests that the biogeochemical cycle of mercury is more complex than previously thought and that sources beyond anthropogenic inputs might contribute to environmental ethylmercury levels. bohrium.com

Table 2: Advanced Analytical Methods for Ethylmercury(1+) Speciation

| Analytical Technique | Principle | Derivatization | Key Advantage |

|---|---|---|---|

| HPLC-AFS | Liquid chromatographic separation followed by detection via atomic fluorescence spectrometry. | Often involves post-column photo-induced chemical vapor generation (CVG). bohrium.com | Allows for speciation of various mercury compounds including inorganic mercury, methylmercury, and ethylmercury. bohrium.com |

| GC-ICP-MS | Gas chromatographic separation of volatile mercury derivatives followed by sensitive and specific detection by mass spectrometry. | Requires derivatization to volatile forms (e.g., butylation). | Offers high resolving power and can be used for simultaneous speciation of mercury and other elements. vliz.be |

| Species-Specific Isotope Dilution GC-ICP-MS | Utilizes isotopically enriched ethylmercury standards to correct for analytical inaccuracies and transformations during sample preparation. | Requires synthesis of enriched standards and derivatization (e.g., butylation). | Provides highly accurate quantification by accounting for species degradation during analysis. researchgate.net |

Scope and Strategic Objectives for Comprehensive Academic Inquiry into Ethylmercury(1+) Chemistry

Despite recent progress, significant knowledge gaps persist regarding the chemistry and environmental science of ethylmercury(1+). A primary strategic objective for future research is to conduct a more thorough investigation of its environmental behavior, which remains poorly understood compared to that of methylmercury. bohrium.comresearchgate.net Key areas for academic inquiry include its formation, transport, transformation, and bioaccumulation pathways. bohrium.com Recent findings suggest the possibility of unknown natural formation pathways for ethylmercury, a critical area for future investigation to fully comprehend its sources and distribution in the environment. researchgate.net

Another crucial objective is the continued development and refinement of analytical methodologies. While advanced techniques exist, there is a need for more robust, standardized, and accessible methods for the routine analysis of ethylmercury in diverse and complex environmental and biological samples. This includes improving sample preparation techniques to prevent species interconversion, a known analytical artifact. vliz.beresearchgate.net

Furthermore, a central goal of ongoing research is to mechanistically detail the differences in biodistribution and biotransformation between ethylmercury and methylmercury. nih.gov Studies have shown that ethylmercury is converted to inorganic mercury in the brain and other tissues. drcrista.comnih.gov Understanding the rates and mechanisms of this dealkylation process is fundamental. Research aims to move beyond simple comparative studies to develop a predictive understanding of ethylmercury's chemical behavior in biological systems. nih.gov Elucidating these distinct chemical pathways is essential for a more accurate and nuanced understanding of the role of ethylmercury in environmental and biological chemistry. nih.gov

Properties

IUPAC Name |

ethylmercury(1+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5.Hg/c1-2;/h1H2,2H3;/q;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJOUBOKSWBMNGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

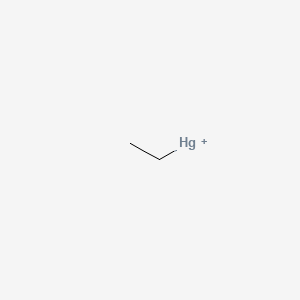

CC[Hg+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5Hg+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00274466 | |

| Record name | Ethyl Mercury Ion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.65 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21687-36-5 | |

| Record name | Ethyl Mercury Ion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Structure, Bonding, and Electronic Characteristics of Ethylmercury 1+

Advanced Spectroscopic Probing Techniques for Ethylmercury(1+) Species and Derivatives

Various spectroscopic methods are instrumental in characterizing ethylmercury(1+) compounds, offering complementary information on their molecular structure, bonding, and electronic states.

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations of Carbon-Mercury and Mercury-Ligand Bonds in Ethylmercury(1+) Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using the ¹⁹⁹Hg nucleus, is a powerful tool for elucidating the structure and bonding in organomercury compounds. ¹⁹⁹Hg NMR is highly sensitive to the electronic environment around the mercury atom, allowing for the characterization of chemical shifts and coupling constants, which are indicative of the Hg–C bond and Hg–ligand interactions. For instance, ¹⁹⁹Hg NMR studies of organomercury compounds reveal characteristic chemical shift ranges for different mercury species huji.ac.il. The coupling between ¹⁹⁹Hg and ¹³C nuclei (¹JHg-C) provides direct information about the Hg–C bond, with coupling constants typically ranging from 600 to 3000 Hz for one-bond couplings huji.ac.il. Studies on ethylmercury compounds, such as ethylmercury chloride, bromide, and iodide, have utilized ¹H, ¹³C, and ¹⁹⁹Hg NMR to confirm their structures and study their interactions with ligands rsc.orgacs.orgwikipedia.org. The ¹H NMR spectra of ethylmercury compounds show characteristic signals for the ethyl group protons, and the presence of mercury satellites (¹H-¹⁹⁹Hg coupling) can be observed, though their appearance can be dependent on magnetic field and solvent viscosity researchgate.net.

Theoretical and Computational Chemistry of Ethylmercury(1+)

Theoretical and computational chemistry methods are essential for understanding the fundamental electronic structure, bonding, and energetics of ethylmercury(1+) species, complementing experimental observations.

Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, are extensively used to model the electronic structure, bonding characteristics, and energetic stabilities of ethylmercury(1+) compounds acs.orgnih.govresearchgate.netnih.govnih.govresearchgate.netresearchgate.netmdpi.com. These calculations, often employing relativistic effects for the heavy mercury atom, help in understanding the nature of the Hg–C bond and Hg–ligand interactions. For instance, ab initio calculations at the RI-MP2/def2-TZVP level of theory have been used to study non-covalent interactions involving ethylmercury species in biological systems acs.orgnih.gov. DFT calculations, such as those using the ωB97XD functional with the 6-31G(d,p) basis set for lighter atoms and CEP-31G for mercury, have been applied to investigate the interaction of ethylmercury(1+) with various matrices researchgate.net. These computational studies provide insights into bond lengths, bond angles, charge distributions, and interaction energies, which are crucial for interpreting spectroscopic data and predicting chemical behavior nih.govresearchgate.netresearchgate.netmdpi.com. For example, DFT calculations have been employed to optimize the structures of Hg–thiolate complexes, providing agreement with experimental data and aiding in the understanding of their thermodynamic properties researchgate.net.

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Oxidation State and Coordination Environment Determination of Ethylmercury(1+)

X-ray Absorption Spectroscopy (XAS), particularly X-ray Absorption Near Edge Structure (XANES), and X-ray Photoelectron Spectroscopy (XPS) are powerful techniques for determining the oxidation state and coordination environment of mercury in ethylmercury(1+) species. XAS is element-specific and sensitive to the formal oxidation state, coordination chemistry, interatomic distances, and coordination numbers of atoms surrounding the metal center researchgate.netnih.govnih.gov. By analyzing the position and shape of the absorption edge (e.g., Hg L₃-edge), the oxidation state of mercury can be determined researchgate.netnih.govesrf.fr. High-resolution XANES (HR-XANES) or High Energy Resolution Fluorescence Detected XAS (HERFD-XAS) offers enhanced sensitivity to low-Z ligands and can differentiate between various mercury speciation states, such as Hg–S and Hg–O coordination nih.govesrf.fr. XPS, on the other hand, provides information about the electronic binding energies of core electrons, which are also sensitive to the oxidation state and chemical environment of the mercury atom. These techniques are crucial for understanding how ethylmercury(1+) interacts with ligands in both synthetic compounds and biological/environmental matrices researchgate.netnih.govnih.govesrf.fr.

Millimeter-Wave Rotational Spectroscopy for Precise Structural Parameter Determination of Volatile Ethylmercury(1+) Compounds

Millimeter-wave (MMW) rotational spectroscopy is a high-resolution technique capable of determining precise structural parameters, such as bond lengths and bond angles, for volatile molecules in the gas phase nih.govlabcompare.com. This method probes the rotational transitions of molecules, providing a unique spectral fingerprint. For organomercury compounds, MMW spectroscopy has been successfully applied to determine the equilibrium geometry of species like ethylmercury hydride nih.gov. The agreement between experimental spectroscopic data and ab initio calculations validates the accuracy of the computational methods used for predicting molecular parameters, including centrifugal distortion constants, which are related to the molecule's structure and dynamics nih.gov. This technique is particularly valuable for small, volatile organomercury species where other structural determination methods might be less applicable.

Synthesis and Derivatization Strategies for Ethylmercury 1+ in Research Contexts

Advanced Synthetic Methodologies for Pure Ethylmercury(1+) Compounds and Analogues

The generation of high-purity ethylmercury(1+) compounds relies on established principles of organometallic chemistry, allowing for the creation of both simple salts and complex molecular analogues.

The foundational step in synthesizing ethylmercury(1+) is the formation of the ethyl-mercury covalent bond. This is typically achieved through the reaction of a mercury(II) salt with an organometallic reagent that serves as an ethyl group donor.

One of the most common and effective methods involves the use of Grignard reagents. wikipedia.org For instance, the reaction of mercury(II) chloride with two equivalents of ethylmagnesium bromide in an ether solvent yields diethylmercury (B1204316). wikipedia.org This neutral diethylmercury can then be used as a precursor to generate the ethylmercury(1+) cation, C2H5Hg+, by reacting it with a protic acid or another mercury salt.

Another significant synthetic route employs other organometallic precursors, such as tetraethyl lead. google.com In this process, a mercury salt, such as mercuric chloride, is introduced to a solution of tetraethyl lead in a polar solvent like ethanol (B145695). google.com The reaction proceeds to form ethylmercury salts. google.com This method has been historically significant for the preparation of various ethylmercury compounds. google.com

| Precursor Type | Specific Precursor | Mercury Source | Primary Product | Reference |

|---|---|---|---|---|

| Grignard Reagent | Ethylmagnesium Bromide (C₂H₅MgBr) | Mercury(II) Chloride (HgCl₂) | Diethylmercury ((C₂H₅)₂Hg) | wikipedia.org |

| Organolead Compound | Tetraethyl Lead ((C₂H₅)₄Pb) | Mercury(II) Chloride (HgCl₂) | Ethylmercury Chloride (C₂H₅HgCl) | google.com |

Once the ethylmercury(1+) cation (C₂H₅Hg⁺) is formed, it exists as a component of a larger compound, typically in the form C₂H₅HgX, where X is an anion or a functional group. wikipedia.org The identity of X can be readily modified through ligand exchange reactions, allowing for the synthesis of a wide array of tailored derivatives.

The ethylmercury cation has a high affinity for soft donor atoms, particularly sulfur. This property is fundamental to its interaction with biological molecules and is exploited in synthesis. For example, thimerosal (B151700), a widely known antimicrobial agent, is a derivative where the ethylmercury cation is covalently bonded to the sulfur atom of thiosalicylic acid. wikipedia.orgresearchgate.net

In research contexts, this reactivity is significant. Ethylmercury compounds can rapidly react with protein and non-protein thiols, such as cysteine and glutathione, to form new ethylmercury adducts. nih.gov This rapid ligand exchange is a key aspect of its chemical behavior and is studied to understand its interactions in biological systems. nih.gov The stability of these complexes can be investigated through various analytical techniques to quantify the thermodynamic parameters of the ligand exchange process. researchgate.net

| Initial Compound | Reactant/Ligand | Resulting Derivative | Significance | Reference |

|---|---|---|---|---|

| Ethylmercury Chloride (C₂H₅HgCl) | Potassium Bromide (KBr) | Ethylmercury Bromide (C₂H₅HgBr) | Simple halide exchange | wikipedia.org |

| Ethylmercury(1+) source | Thiosalicylic acid | Thimerosal | Formation of a stable thiol adduct | wikipedia.org |

| Thimerosal | Cysteine (thiol-containing amino acid) | Ethylmercury-cysteine adduct | Demonstrates reactivity with biological thiols | nih.gov |

| Thimerosal | Glutathione (GSH) | Ethylmercury-glutathione adduct | Illustrates rapid ligand exchange in biological contexts | nih.gov |

Chemical Derivatization Techniques for Enhanced Analytical Characterization of Ethylmercury(1+)

The accurate quantification of ethylmercury(1+) in complex matrices, such as biological and environmental samples, requires specialized analytical techniques. Because the ethylmercury(1+) cation itself is ionic and non-volatile, it cannot be directly analyzed by methods like gas chromatography (GC). Therefore, chemical derivatization is employed to convert it into a volatile and thermally stable form.

The most common derivatization strategy for organomercury species, including ethylmercury(1+), is alkylation. This involves reacting the ethylmercury cation with a reagent that adds another alkyl group, forming a neutral and volatile dialkylmercury compound.

The mechanism of derivatization with sodium tetraalkylborates is a transalkylation reaction. The ethylmercury(1+) cation (C₂H₅Hg⁺), often present in an aqueous solution as a halide or other salt, is an electrophile. The derivatizing agent, such as sodium tetra(n-propyl)borate, serves as a source of nucleophilic alkyl groups (in this case, the propyl anion, C₃H₇⁻).

The reaction proceeds as follows: C₂H₅Hg⁺ + B(C₃H₇)₄⁻ → C₂H₅HgC₃H₇ + B(C₃H₇)₃

In this reaction, a propyl group is transferred from the borate (B1201080) complex to the mercury atom of the ethylmercury cation. This neutralizes the positive charge and creates the volatile ethylpropylmercury species. The reaction is typically fast and efficient when carried out under controlled pH conditions. researchgate.net The resulting volatile compound can then be purged from the solution, trapped, and introduced into the analytical instrument for separation and quantification.

| Analyte | Derivatizing Agent | Volatile Product | Analytical Technique | Reference |

|---|---|---|---|---|

| Ethylmercury(1+) (C₂H₅Hg⁺) | Sodium tetra(n-propyl)borate (NaBPr₄) | Ethylpropylmercury (C₂H₅HgC₃H₇) | Gas Chromatography-Cold Vapor Atomic Fluorescence Spectrometry (GC-CV-AFS) | nih.govresearchgate.net |

Environmental Geochemistry and Transformation Pathways of Ethylmercury 1+

Biogeochemical Cycling and Speciation of Ethylmercury(1+) in Natural Systems

Environmental Transport and Fate Modeling of Ethylmercury(1+) in Aquatic, Terrestrial, and Atmospheric Compartments

Introduction to Ethylmercury(1+) in Environmental Compartments

Ethylmercury(1+) (EtHg+) is an organometallic cation characterized by an ethyl group covalently bonded to a mercury(II) center, forming the chemical species C2H5Hg+. wikipedia.org While methylmercury (B97897) (MeHg) is the most extensively studied and environmentally significant organomercury compound due to its high toxicity and bioaccumulation potential, ethylmercury has also been detected in various environmental matrices, including soils and wetlands. researchgate.netresearchgate.net Its presence is often linked to anthropogenic sources, notably its use as a preservative in thimerosal (B151700), though environmental ethylation processes may also contribute to its occurrence. wikipedia.orgresearchgate.net Understanding the environmental transport and fate of EtHg+ is crucial for a comprehensive assessment of mercury's impact on ecosystems and human health.

Modeling Frameworks for Mercury Transport and Fate

The biogeochemical cycling of mercury is a complex process involving transformations between inorganic and organic species, and its transport occurs across atmospheric, aquatic, and terrestrial environments. acs.orgacs.org Environmental modeling serves as a vital tool for predicting the distribution, transformation, and potential exposure pathways of mercury. researchgate.netmdpi.comresearchgate.netepa.gov General mercury modeling frameworks typically integrate several key processes:

Speciation : Differentiating mercury into its various chemical forms, such as elemental mercury (Hg(0)), inorganic mercury (Hg(II)), and organic mercury species like methylmercury (MeHg) and ethylmercury (EtHg). acs.orgmdpi.com

Transport : Simulating the movement of mercury species through processes like advection, diffusion, and association with particulate matter within aquatic and atmospheric systems. researchgate.netresearchgate.net

Transformation : Modeling chemical and biological reactions that alter mercury's speciation, including methylation, demethylation, and potentially ethylation, as well as redox reactions. acs.orgmdpi.com

Partitioning : Describing the distribution of mercury species between different environmental phases, such as water, sediment, soil, and air, often quantified by partition coefficients. researchgate.net

Bioaccumulation and Biomagnification : Tracking the transfer and increasing concentration of mercury through food webs, a critical component for assessing ecological and human exposure risks. researchgate.netacs.org

Ethylmercury(1+) in Aquatic Compartment Modeling

Aquatic ecosystems are significant sites for mercury methylation and subsequent bioaccumulation. researchgate.netacs.orgresearchgate.netepa.gov Models developed for aquatic environments typically simulate various mercury species (e.g., Hg(0), Hg(II), MeHg) and their interactions with water chemistry parameters such as pH, dissolved organic carbon, and redox conditions. mdpi.comresearchgate.net Key processes modeled include:

Transport : Simulating advective and dispersive transport within water bodies, often coupled with sediment dynamics like transport and resuspension. researchgate.net

Speciation and Transformation : Modeling the conversion of inorganic mercury to methylmercury, influenced by microbial activity and environmental factors like low pH and high organic matter content. mdpi.comepa.gov

Partitioning : Characterizing the distribution of mercury species between dissolved and particulate phases, which is influenced by factors such as salinity and organic matter. researchgate.netepa.gov

While ethylmercury has been detected in environmental media, specific models dedicated to its transport and fate in aquatic systems are less developed compared to those for methylmercury. researchgate.net However, existing mercury transport models could potentially be adapted to incorporate EtHg+ as a distinct species, provided sufficient data on its partitioning coefficients, degradation rates, and potential ethylation rates are available. researchgate.net

Ethylmercury(1+) in Terrestrial Compartment Modeling

In terrestrial environments, the speciation and transport of mercury within soils and sediments play a crucial role in its flux to aquatic systems and potential uptake by vegetation. researchgate.net Terrestrial mercury models consider:

Speciation : The predominant inorganic mercury forms (e.g., Hg(OH)2, HgCl2, HgS, Hg0) and organic forms (MeHg, EtHg) are influenced by redox potential, pH, and the presence of various ligands. researchgate.net

Transport : Adsorption and desorption processes, significantly affected by soil properties such as clay and organic matter content, are key transport mechanisms. researchgate.net The volatilization of Hg0 also represents a significant atmospheric transport pathway. researchgate.net

Research suggests that biochar amendments may help reduce mercury mobilization and inhibit the formation of MeHg and EtHg in soils. researchgate.net Modeling the environmental fate of ethylmercury in terrestrial systems would necessitate a thorough understanding of its adsorption characteristics, potential transformation pathways (e.g., ethylation of inorganic mercury), and interactions with soil organic matter.

Ethylmercury(1+) in Atmospheric Compartment Modeling

Atmospheric mercury transport is primarily governed by its speciation, including elemental mercury (Hg(0)), gaseous oxidized mercury (GOM, primarily Hg(II)), and particulate mercury (POM). acs.orgdovepress.comcopernicus.org Atmospheric models simulate mercury emissions, long-range transport, chemical transformations (such as oxidation by halogens), and deposition processes (wet and dry) into terrestrial and aquatic ecosystems. acs.orgdovepress.comcopernicus.org While atmospheric ethylmercury is not a primary focus in the provided literature, general mercury atmospheric transport models account for the deposition of all mercury species, which subsequently enter terrestrial and aquatic pathways. acs.orgdovepress.com

Specific Considerations for Ethylmercury(1+) Modeling

The modeling of ethylmercury(1+) (EtHg+) in environmental compartments faces challenges due to a less comprehensive research base compared to methylmercury. Key areas requiring specific data for robust modeling include:

Environmental Formation and Sources : Beyond known anthropogenic inputs (e.g., from thimerosal), understanding the rates and conditions for environmental ethylation of inorganic mercury is crucial for predicting its natural occurrence and distribution. researchgate.net

Partitioning Behavior : Quantifying EtHg+'s partition coefficients between water, sediment, soil, and atmospheric particles is essential. Factors influencing this, such as pH, salinity, and the concentration of organic matter and ligands (e.g., chloride, sulfide), need to be characterized for EtHg+. researchgate.netepa.gov

Transformation Kinetics : Determining rate constants for degradation, de-ethylation, or conversion to inorganic mercury under various environmental conditions (e.g., redox potential, microbial activity, photolysis) is critical for fate modeling. acs.org

Transport Parameters : Specific data on EtHg+'s mobility in different media, including its association with suspended solids and its diffusion rates, are needed. researchgate.net

Model Calibration and Validation : The scarcity of widespread, site-specific quantitative data for EtHg+ in environmental samples hinders the calibration and validation of existing mercury transport and transformation models for this specific species. researchgate.net

Data and Research Findings

While specific modeling parameters for ethylmercury(1+) are limited, research has reported its presence in environmental samples. The following table summarizes some findings relevant to its environmental occurrence, which can inform future modeling efforts.

| Environmental Compartment | Measurement Type | Reported Range/Value | Source | Notes |

| Soil (Chinese Wetlands) | Total Mercury (T-Hg) | 0.19 – 21.7 mg/kg | researchgate.net | Soil surface layer samples; concentrations varied with proximity to fumarolic areas. |

| Soil (Chinese Wetlands) | Methylmercury (MeHg) | 0.3 – 9.3 µg/kg | researchgate.net | Soil surface layer samples. |

| Soil (Chinese Wetlands) | Ethylmercury (EtHg) | Undetected – 7.7 µg/kg | researchgate.net | Soil surface layer samples; concentrations varied with proximity to fumarolic areas. |

| Human Blood | EtHg Clearance Half-life | 3–7 days | wikipedia.org | Biological data, relevant for bioaccumulation modeling context. |

| Monkey Brain | EtHg Clearance Half-life | 24 days | wikipedia.org | Biological data, relevant for bioaccumulation modeling context. |

Future research is essential to establish specific kinetic and partitioning parameters for ethylmercury(1+) to enable the development and refinement of robust environmental fate and transport models for this compound.

Advanced Analytical Methodologies for Ethylmercury 1+ Speciation and Quantification

Chromatographic Separation Techniques for Ethylmercury(1+)

Chromatography is a fundamental technique for separating mixtures into their individual components. The choice of chromatographic method depends on the physicochemical properties of the analyte and the complexity of the sample matrix.

Gas chromatography (GC) is a powerful technique for separating volatile compounds. For the analysis of less volatile species like ethylmercury(1+), a derivatization step is essential to convert them into more volatile forms suitable for GC analysis. researchgate.net This process typically involves ethylation or propylation. tandfonline.com Sodium tetraethylborate is a common derivatizing agent that converts mercury species into their volatile ethylated forms. diva-portal.org

To enhance sensitivity, especially for trace-level analysis, a pre-concentration step is often employed. The purge and trap (P&T) technique is a widely used method where inert gases like argon or helium are bubbled through the sample to purge the volatile ethylated mercury species. tandfonline.com These species are then trapped on a solid sorbent, such as Tenax, and subsequently desorbed by heating for introduction into the GC system. tandfonline.comdiva-portal.org

The separation itself occurs within a capillary column, which can range from 10 to 100 meters in length. diva-portal.org These columns are coated with a stationary phase that interacts differently with various compounds, leading to their separation as they are carried through the column by a mobile phase gas, typically helium. diva-portal.org The temperature of the GC oven is carefully controlled, often using a programmed temperature gradient, to optimize the separation, improve peak shapes, and reduce analysis time. diva-portal.org

High-Performance Liquid Chromatography (HPLC) is a versatile technique particularly suited for separating non-volatile species in aqueous and complex matrices, often eliminating the need for derivatization. diva-portal.org This simplifies sample preparation and reduces the potential for analytical errors. diva-portal.org

A common approach for ethylmercury(1+) speciation is reversed-phase chromatography. diva-portal.org In this mode, a nonpolar stationary phase, such as C18, is used with a polar mobile phase, typically a mixture of methanol/water or acetonitrile/water. diva-portal.organalytik-jena.com This setup allows for the effective separation of different mercury species, including inorganic mercury (Hg2+), methylmercury (B97897), and ethylmercury. analytik-jena.com Under optimized conditions, the separation of these species can be achieved in a short timeframe, often within minutes. analytik-jena.comnih.gov

To achieve lower detection limits, online pre-concentration techniques can be integrated into the HPLC system. diva-portal.org This involves using a pre-column that traps and enriches the mercury species from the sample before they are eluted onto the analytical column for separation. diva-portal.org

Capillary Electrophoresis (CE) offers high-resolution separation of ionic species based on their differential migration in an electric field. This technique requires only small sample volumes (in the nanoliter range) and minimal buffer consumption. For the analysis of ethylmercury(1+) and other mercury compounds, they are often complexed with agents like L-cysteine to facilitate their separation. nih.govresearchgate.net

The separation is typically performed in a fused-silica capillary using a buffer solution, such as sodium borate (B1201080), at a specific pH. nih.govresearchgate.net By applying a high voltage (e.g., 25 kV), the different mercury-cysteine complexes migrate at different velocities, allowing for their separation in a relatively short time, often less than 15 minutes. nih.gov

To enhance the sensitivity of CE methods for trace analysis of ethylmercury(1+), various online preconcentration strategies have been developed. One such strategy is large-volume sample stacking (LVSS). nih.gov Furthermore, combining CE with microextraction techniques, such as hollow fiber-based liquid-liquid-liquid microextraction (HF-LLLME), can achieve significant concentration factors, enabling the detection of ethylmercury(1+) at very low concentrations (µg/L range). nih.gov

Hyphenated Techniques for Trace-Level Ethylmercury(1+) Detection

Hyphenated techniques involve coupling a separation method, like chromatography or electrophoresis, with a sensitive detection system. This combination provides both the separation power to resolve complex mixtures and the sensitivity to detect analytes at trace and ultra-trace levels.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is an extremely sensitive detection technique capable of measuring elements at parts-per-trillion (ppt) levels. shimadzu.com When coupled with separation techniques like GC or HPLC, it acts as a powerful element-specific detector for mercury speciation. analytik-jena.comnih.gov

In an ICP-MS system, the sample eluting from the chromatographic column is introduced into a high-temperature argon plasma (6,000 K to 10,000 K). shimadzu.com This intense heat atomizes and ionizes the sample. The resulting ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio. shimadzu.com This allows for the specific detection and quantification of mercury isotopes, providing excellent selectivity. nih.gov

The coupling of HPLC with ICP-MS (HPLC-ICP-MS) is particularly popular for mercury speciation due to the straightforward interface and the ability to analyze non-volatile species directly. analytik-jena.comfrontiersin.org This hyphenated technique has been successfully used to determine ethylmercury(1+) along with other mercury species in various samples, achieving very low limits of detection (LODs) in the ng/L range. analytik-jena.comnih.gov GC-ICP-MS has also demonstrated superiority in terms of accuracy, precision, and low detection limits for mercury species analysis. rsc.org

Atomic Fluorescence Spectrometry (AFS) and Atomic Absorption Spectrometry (AAS) are other sensitive detection methods frequently coupled with chromatographic techniques for ethylmercury(1+) analysis.

Atomic Fluorescence Spectrometry (AFS) is known for its high sensitivity, with detection limits often below the µg/L level, comparable to ICP-MS. rsc.org The technique is based on the principle that atoms in the ground state are excited by a light source and then emit fluorescence as they return to the ground state. aurora-instr.com For mercury analysis, a cold vapor (CV) technique is employed, where the mercury species are converted to elemental mercury vapor without the need for a flame atomizer. AFS is less expensive and simpler to operate than ICP-MS. When coupled with GC or HPLC, it provides a robust and sensitive system for mercury speciation. tandfonline.com Methods coupling aqueous phase ethylation, cryogenic GC, and cold vapor atomic fluorescence (CVAFS) detection have reported detection limits for ethylmercury at the picogram level (0.6 pg). scispace.com

Atomic Absorption Spectrometry (AAS) is another established technique for elemental analysis. canada.ca In AAS, the amount of light absorbed by ground-state atoms in a vapor is measured. researchgate.net Similar to AFS, a cold vapor generation system (CVAAS) is typically used for mercury analysis. scispace.com Hyphenated systems like GC-CVAAS can determine ethylmercury derivatives with detection limits in the picogram range. scispace.com While generally considered less sensitive than AFS and ICP-MS, advancements in AAS instrumentation, such as the use of long-path absorption cells, have improved its performance for trace mercury analysis. canada.caresearchgate.net

Interactive Data Table: Comparison of Detection Limits for Ethylmercury(1+) Analysis

| Technique | Coupled System | Derivatization/Method | Detection Limit (as Hg) | Reference |

| HPLC-ICP-MS | HPLC-ICP-MS | Magnetic Solid Phase Extraction (MSPE) | 0.49-0.74 ng/L | nih.gov |

| GC-ICP-MS | GC-ICP-MS | - | 0.05 ng/L | tandfonline.com |

| CE-UV | CE-UV | Hollow Fiber Liquid-Liquid-Liquid Microextraction (HF-LLLME) & Large-Volume Sample Stacking (LVSS) | 0.03-0.14 µg/L | nih.gov |

| GC-CVAFS | GC-CVAFS | Aqueous-phase ethylation, cryogenic trapping | 0.6 pg | scispace.com |

| GC-CVAAS | GC-CVAAS | Ethylation, room-temperature precollection | 1.3 pg | scispace.com |

Cold Vapor Generation (CVG) and Its Coupling with Spectrometric Detection for Ethylmercury(1+)

Cold Vapor Generation (CVG) is a highly sensitive sample introduction technique extensively utilized for the determination of mercury species, including ethylmercury(1+). The fundamental principle of CVG involves the chemical reduction of mercury compounds in a liquid sample to volatile elemental mercury (Hg⁰). This gaseous mercury is then purged from the solution by a stream of inert gas, such as argon, and transported to a detector for quantification.

The process is initiated by introducing a reducing agent into the acidified sample solution. While various reducing agents can be employed, sodium borohydride (B1222165) (NaBH₄) is commonly used for the reduction of both inorganic and organomercury species. The efficiency of the reduction of ethylmercury(1+) to its volatile form can be influenced by the concentration of the reducing agent and the acidity of the solution.

Once generated, the cold vapor of elemental mercury is separated from the liquid phase in a gas-liquid separator. A continuous flow of a carrier gas transports the vapor to a spectrometric detector. Several types of detectors can be coupled with CVG for ethylmercury(1+) analysis, each offering distinct advantages in terms of sensitivity and selectivity.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful detection technique when coupled with CVG. This combination offers exceptionally low detection limits and the capability for isotopic analysis, which is beneficial for species-specific isotope dilution analysis to correct for species transformations during sample preparation. The use of CVG with ICP-MS enhances signal intensity and reduces solvent-based interferences that can occur with conventional nebulization.

Atomic Fluorescence Spectrometry (AFS) is another highly sensitive detection method frequently paired with CVG. CV-AFS systems are known for their excellent sensitivity, wide linear dynamic range, and relative simplicity of operation. The technique is based on the principle that mercury atoms in the vapor phase can be excited by a specific wavelength of light and will subsequently emit light at a characteristic fluorescence wavelength, which is proportional to the concentration of mercury.

The table below summarizes the performance characteristics of CVG coupled with different spectrometric detectors for mercury species analysis, which is indicative of the performance for ethylmercury(1+).

| Detector | Typical Detection Limits | Key Advantages |

|---|---|---|

| ICP-MS | Low ng/L to pg/L | High sensitivity, isotopic analysis capabilities, multi-element capability |

| AFS | Low ng/L | High sensitivity, wide linear range, cost-effective |

| AAS | ng/L to µg/L | Robust, widely available |

Sample Preparation and Preservation Strategies for Ethylmercury(1+) Analysis

Accurate and reliable analysis of ethylmercury(1+) is critically dependent on appropriate sample preparation and preservation strategies. These steps are crucial to isolate ethylmercury(1+) from the sample matrix, preconcentrate it to detectable levels, and prevent its degradation or transformation.

Extraction and Preconcentration Methods for Ethylmercury(1+) from Diverse Environmental and Chemical Samples

The selection of an appropriate extraction method is contingent on the sample matrix. The goal is to efficiently transfer ethylmercury(1+) from the sample into a solution suitable for analysis while minimizing the co-extraction of interfering substances.

For environmental samples such as soil and sediment, acid leaching is a common approach. An acidic solution, often containing hydrochloric acid or a mixture of acids, is used to break the bonds between ethylmercury(1+) and the solid matrix. Microwave-assisted extraction can be employed to accelerate this process and improve extraction efficiency. For instance, an acidic ethanol (B145695) solution (e.g., 2% HCl + 10% ethanol) has been utilized to extract mobile and toxic mercury species, including ethylmercury(1+), from soil matrices. nih.govepa.gov

In the case of biological samples like tissues, blood, and hair, acid leaching with agents such as a mixture of sulfuric acid, potassium bromide, and copper sulfate (B86663) is a frequently used method. researchgate.netnih.gov This is often followed by solvent extraction, where the ethylmercury(1+) is partitioned into an organic solvent like dichloromethane (B109758) or toluene. researchgate.netnih.gov Subsequent back-extraction into an aqueous phase may be necessary to prepare the sample for analysis.

For chemical samples , such as vaccines containing thimerosal (B151700) (a source of ethylmercury(1+)), sample preparation often involves the decomposition of the organic matrix to release the ethylmercury(1+). researchgate.netrsc.org This can be achieved through oxidative digestion using various oxidizing agents.

Preconcentration techniques are often necessary to increase the concentration of ethylmercury(1+) to a level that can be detected by the analytical instrument. Solid-phase extraction (SPE) is a widely used preconcentration method. In this technique, the sample solution is passed through a solid sorbent material that selectively retains the mercury species. The ethylmercury(1+) can then be eluted with a small volume of a suitable solvent, resulting in a more concentrated sample. Materials with sulfhydryl groups have shown good affinity for mercury species and are used as sorbents. nih.gov

The following table provides a summary of common extraction and preconcentration methods for ethylmercury(1+) from different sample types.

| Sample Type | Extraction Method | Preconcentration Method |

|---|---|---|

| Soil & Sediment | Acid Leaching (e.g., HCl/ethanol) nih.govepa.gov | Solid-Phase Extraction (SPE) nih.gov |

| Biological Tissues | Acid Leaching (e.g., H₂SO₄/KBr/CuSO₄) followed by Solvent Extraction researchgate.netnih.gov | - |

| Vaccines | Oxidative Digestion researchgate.netrsc.org | - |

Mitigation of Matrix Effects and Interferences in Ethylmercury(1+) Speciation Analysis

Matrix effects and interferences can significantly impact the accuracy of ethylmercury(1+) analysis. Matrix effects arise from the complex composition of the sample, which can either suppress or enhance the analytical signal. Interferences are caused by the presence of other substances in the sample that can react in a similar way to ethylmercury(1+) or otherwise interfere with its detection.

A primary strategy to mitigate matrix effects is the efficient separation of ethylmercury(1+) from the sample matrix during the extraction and cleanup steps. researchgate.net Chromatographic techniques, such as liquid chromatography (LC) or gas chromatography (GC), are often employed to separate ethylmercury(1+) from other mercury species and matrix components before detection. rsc.orgrsc.org

Potential interferences in mercury speciation analysis include chlorides and sulfides, which can form stable complexes with mercury and affect its derivatization and detection. vliz.be Careful control of the chemical conditions during sample preparation and analysis is necessary to minimize these interferences.

The use of species-specific isotope dilution mass spectrometry (SS-IDMS) is a powerful technique to correct for both matrix effects and species transformations that may occur during sample preparation and analysis. In this method, an isotopically enriched standard of ethylmercury(1+) is added to the sample at the beginning of the analytical procedure. By measuring the ratio of the natural isotope to the enriched isotope in the final extract, accurate quantification can be achieved, as any losses or transformations of ethylmercury(1+) during the process will affect both the native and the enriched species equally. It has been noted that up to 9% of ethylmercury(1+) can decompose to inorganic mercury during sample preparation, highlighting the importance of using a species-specific internal standard. researchgate.net

Careful selection of internal standards is crucial. For techniques like LC-ESI-MS/MS, stable isotope-labeled internal standards are the gold standard for compensating for matrix effects. nih.gov

The table below outlines common matrix effects and interferences and the strategies to mitigate them.

| Issue | Description | Mitigation Strategy |

|---|---|---|

| Matrix Effects (Signal Suppression/Enhancement) | Complex sample matrix alters the instrument's response to the analyte. | Efficient sample cleanup, chromatographic separation, use of matrix-matched standards, species-specific isotope dilution. researchgate.netrsc.orgrsc.org |

| Chloride and Sulfide (B99878) Interference | Formation of stable complexes with mercury, affecting derivatization and detection. vliz.be | Control of chemical conditions, selective extraction methods. |

| Species Transformation | Conversion of ethylmercury(1+) to other mercury species (e.g., inorganic mercury) during sample preparation. researchgate.net | Use of species-specific isotope dilution mass spectrometry (SS-IDMS). researchgate.net |

Mechanistic Chemical Reactivity and Coordination Chemistry of Ethylmercury 1+

Fundamental Reaction Kinetics and Thermodynamics of Ethylmercury(1+) Transformations

The study of ethylmercury(1+) transformations involves understanding the rates and energetic changes associated with its chemical reactions. While specific kinetic data for ethylmercury(1+) alone are not extensively detailed in the provided search results, general principles of organomercury chemistry and thermodynamic considerations are applicable. Mercury-carbon bonds are generally considered covalent due to comparable electronegativities, but they can be susceptible to cleavage under certain conditions evitachem.comwikipedia.org. The thermodynamics of organomercury reactions are often characterized by the stability of the mercury-carbon bond and the formation of new bonds with ligands arxiv.org.

Nucleophilic and Electrophilic Reaction Pathways Involving Ethylmercury(1+)

Ethylmercury(1+) can participate in reactions as both an electrophile and, through its ethyl group, as a potential nucleophile in certain contexts, although its primary role in complexation is as a Lewis acid center. Mercury(II) compounds, in general, act as soft electrophiles wikipedia.org. Organomercury compounds, including ethylmercury derivatives, can react with nucleophiles. For instance, in oxymercuration reactions, alkenes act as nucleophiles, attacking mercury(II) species makingmolecules.commasterorganicchemistry.com. The C-Hg bond in organomercury compounds can be cleaved by various reagents. For example, halogens can cleave the Hg-C bond to form organic halides wikipedia.org.

Reactions involving ethylmercury(1+) with nucleophiles often lead to the formation of coordination complexes. Amines, such as isooctyl amine, can coordinate with the mercury atom in organomercury compounds, forming coordination complexes that can influence solubility and reactivity chemgulf.com. Thiolates, being soft nucleophiles, form strong coordination complexes with mercury(II) wikipedia.org.

Stability Constants and Complexation Thermodynamics of Ethylmercury(1+) with Various Ligands

The stability of ethylmercury(1+) complexes is quantified by stability constants, which reflect the thermodynamics of complex formation. Ethylmercury(1+) exhibits a high affinity for sulfur-containing ligands, particularly thiolates wikipedia.orgresearchgate.netrsc.orgnih.gov. For example, studies on methylmercury(1+) show very high stability constants (log β ranging from 16.57 to 17.90) for complexes with sulfur-containing ligands like thiolactic acid and cysteine, with complexation being strongly exothermic and enthalpically driven rsc.org. This suggests that ethylmercury(1+) would also form stable complexes with similar ligands.

The complexation of ethylmercury(1+) with thiols and other sulfur-containing ligands is a key aspect of its chemistry. These interactions are often characterized by the formation of linear, two-coordinate mercury complexes, such as those found in organomercury thiolate compounds wikipedia.orgnih.govresearchgate.net. The thermodynamics of these interactions are generally favorable, driven by the strong soft-soft interactions between the mercury center and the sulfur donor atoms rsc.org.

Coordination Chemistry of Ethylmercury(1+) with Inorganic and Synthetic Organic Ligands (Excluding Biological Macromolecules for Toxicity)

The coordination chemistry of ethylmercury(1+) involves its interaction with a variety of ligands, forming complexes with diverse structural and electronic properties. These interactions are crucial for understanding its chemical behavior in non-biological systems.

Elucidation of Coordination Geometries and Bond Characteristics in Ethylmercury(1+) Complexes

Ethylmercury(1+) typically exhibits a linear coordination geometry around the mercury atom when bonded to an ethyl group and another ligand, often a thiolate or halide evitachem.comwikipedia.orgwikipedia.org. In many organomercury compounds, mercury(II) adopts a linear or sometimes trigonal coordination geometry wikipedia.org. The bond between mercury and carbon in ethylmercury is described as covalent due to the comparable electronegativities of mercury and carbon evitachem.comwikipedia.org.

X-ray crystallographic studies are instrumental in elucidating these coordination geometries and bond characteristics acs.orgresearchgate.netacs.orgrsc.org. For instance, methylmercury (B97897) thiolate complexes have been described as aggregates of linear, two-coordinate methylmercury thiolates rsc.org. In other examples, ethylmercury(II) complexes with phosphinothiol ligands have been synthesized and characterized, with their structures confirmed by X-ray diffraction analysis, revealing specific coordination environments acs.orgacs.org.

Interactions of Ethylmercury(1+) with Thiolate and Other Sulfur-Containing Ligands in Model Systems

Ethylmercury(1+) shows a strong propensity to interact with thiolate and other sulfur-containing ligands, forming stable complexes. These interactions are well-studied in model systems to understand the fundamental coordination chemistry. For example, ethylmercury(II) chloride has been reacted with phosphinothiol ligands to form complexes like [EtHg{Ph2PC6H4S-2}] and [{EtHg}2{PhP(C6H4S-2)2}] acs.org. These reactions sometimes involve the cleavage of the Hg-C bond, yielding other mercury complexes and hydrocarbons acs.org.

The interaction with thiols is a defining feature of ethylmercury's coordination chemistry. In model systems, the formation of two-coordinate linear mercury alkyl compounds with sulfur donors has been investigated, providing insights into the reactivity of the Hg-C bond nih.govresearchgate.net. These studies highlight the strong affinity of ethylmercury(1+) for sulfur, forming stable mercaptide complexes wikipedia.orgwikipedia.orgnih.govnih.gov.

Chemical and Physical Remediation Technologies for Ethylmercury 1+ Contamination

Advanced Sorption and Filtration Methodologies for Ethylmercury(1+) Removal

Sorption and filtration are key physical removal processes that exploit the chemical affinity of ethylmercury(1+) for various materials or its size for separation from a liquid phase.

Adsorption is a widely studied and effective technology for removing mercury species from contaminated water. nih.gov The process involves binding the contaminant (adsorbate) to the surface of a solid material (adsorbent). netsolwater.com Research has focused on developing novel, low-cost, and highly efficient adsorbents with high stability and ease of production. nih.gov

Granular activated carbon (GAC) has been tested for the removal of high concentrations of thimerosal (B151700), which contains ethylmercury, from industrial wastewater. nih.gov Studies have shown that acidic pH conditions are more favorable for the adsorption of thimerosal onto GACs. nih.gov In continuous flow column experiments, GAC was able to significantly reduce high influent concentrations of organic mercury. nih.gov

Beyond traditional activated carbon, a variety of novel adsorbents have shown high potential for mercury removal and could be applied to ethylmercury(1+) sequestration:

Biomass-based Activated Carbons: Activated carbons derived from agricultural and industrial wastes, such as sunflower seed shells, vine shoots, and coffee endocarp, have demonstrated significant mercury uptake capacities. researchgate.net Chemical modification of these carbons, for instance with triethylenediamine, can further enhance adsorption capacity by introducing specific functional groups that have a high affinity for mercury. researchgate.net

Covalent Organic Frameworks (COFs): COFs are a class of porous crystalline polymers that have emerged as promising adsorbents for mercury. rsc.org Their high specific surface area, tunable pore structures, and abundant functional active sites can be engineered for selective and efficient capture of mercury species. rsc.org

Sulfur-Modified Adsorbents: Given mercury's high affinity for sulfur, adsorbents impregnated or functionalized with sulfur-containing groups are highly effective. mdpi.com A carbonaceous adsorbent synthesized from walnut shells using sodium thiosulfate (B1220275) as an activating agent showed a maximum mercury adsorption capacity of 289 mg/g, with the primary removal mechanism being the complexation of mercury with oxygen and sulfur-containing functional groups. mdpi.com

Nanomaterials: Nanostructured materials, including those based on graphene oxide and various metal oxides, are being explored for mercury removal due to their extremely high surface-area-to-volume ratios. nih.govresearchgate.net

Table 1: Comparison of Adsorbents for Mercury Species Removal

| Adsorbent Type | Target Contaminant | Key Findings | Reference |

|---|---|---|---|

| Granular Activated Carbon (GAC) | Thimerosal (Organic Mercury) | Adsorption is favorable at acidic pH. Effective in reducing high concentrations in column systems. | nih.gov |

| Modified Biomass AC (Coffee Endocarp) | Hg²⁺ | Modification with triethylenediamine increased adsorption capacity by up to 250%. | researchgate.net |

| Sulfur-Modified Carbon (from Walnut Shells) | Mercury | Maximum adsorption capacity of 289 mg/g. Removal via complexation with sulfur and oxygen groups. | mdpi.com |

| Covalent Organic Frameworks (COFs) | Mercury | High potential due to high surface area, tunable pores, and abundant functional sites. | rsc.org |

Membrane separation technologies, including microfiltration (MF), ultrafiltration (UF), nanofiltration (NF), and reverse osmosis (RO), are physical processes that remove contaminants based on size exclusion. netsolwater.com A liquid stream is passed through a semi-permeable membrane with pores designed to block larger particles and molecules while allowing smaller ones to pass through. netsolwater.com These techniques are particularly effective for removing particulate or colloidal mercury and can achieve very low effluent mercury levels. researchgate.net

Nanofiltration (NF): This technology is highly efficient for removing mercury species due to the high surface area-to-volume ratio and the ease of chemical functionalization of nanomaterials. wikipedia.org Graphene oxide-based nanofiltration membranes, for example, have nano-channels that provide ion mobility and molecule filtration properties, making them a focus of research for mercury removal. nih.gov A sulfur-functionalized polyamide-based nanofiltration membrane was reported to effectively reduce Hg²⁺ concentrations from 10 ppm to 0.18 ppb. nih.gov

Ultrafiltration (UF) and Microfiltration (MF): These methods are attractive for treating wastewater where mercury is present in particulate form. researchgate.net They can effectively remove mercury at relatively low operating pressures. researchgate.net

Functionalized Membranes: To enhance the removal of dissolved mercury species like ethylmercury(1+), membranes can be functionalized with specific chemical groups. Membranes functionalized with thiol groups (-SH), for example, show high effectiveness in adsorbing heavy metals like mercury, minimizing the waste stream to a small volume of solid waste. nih.gov A proposed multi-step process for industrial wastewater involves pre-filtration with MF, followed by UF to remove nanoparticles, and finally an adsorption step with thiol-functionalized membranes to capture dissolved mercury. nih.gov

Table 2: Overview of Membrane Filtration Technologies for Mercury Removal

| Membrane Technology | Principle | Application for Mercury Removal | Reference |

|---|---|---|---|

| Microfiltration (MF) / Ultrafiltration (UF) | Size Exclusion (Particulates) | Effective for particulate and colloidal mercury at low pressures. Can remove >99% of mercury from refinery effluents. | researchgate.net |

| Nanofiltration (NF) | Size Exclusion (Divalent Ions) | Efficient for dissolved mercury species. Graphene-oxide and functionalized membranes show high potential. | nih.govwikipedia.org |

| Reverse Osmosis (RO) | Size Exclusion (Monovalent Ions) | Can hold back divalent cations like mercury but is prone to fouling; often used in tertiary treatment. | netsolwater.com |

| Thiol-Functionalized Membranes | Adsorption | Specifically targets dissolved mercury ions via strong chemical affinity, minimizing waste volume. | nih.gov |

Chemical Transformation and Immobilization Strategies for Ethylmercury(1+) in Contaminated Media

Unlike physical removal, chemical remediation strategies aim to either transform ethylmercury(1+) into a less harmful substance or immobilize it within the contaminated matrix to prevent its migration and bioavailability.

Solidification and stabilization (S/S) are common techniques for treating hazardous waste, including mercury. researchgate.net The primary goal is to convert the mercury into a thermodynamically stable, solid compound with significantly lower volatility and solubility. researchgate.net For ethylmercury(1+), this would first involve the cleavage of the carbon-mercury bond, followed by the immobilization of the resulting inorganic mercury.

The most common S/S method for mercury involves its conversion to mercuric sulfide (B99878) (HgS), also known as metacinnabar. env.go.jpnih.govnih.gov This process typically involves:

Stabilization: Elemental mercury or mercury compounds are mixed with sulfur powder. env.go.jpnih.gov The mixture is heated, causing a chemical reaction that converts the mercury into black mercuric sulfide powder. nih.govnih.gov

Solidification: The stabilized mercuric sulfide powder is then mixed with a binding agent, such as additional sulfur polymer cement (SPC) or paraffin, and heated to a molten state. nih.govnih.gov This molten mixture is poured into a mold where it cools and hardens into a monolithic, non-dispersible solid. nih.govscispace.com

This technology produces a final waste form that is physically and chemically stable, with very low mercury leachability and vapor pressure, making it suitable for long-term storage or disposal in a landfill. env.go.jpnih.gov The Toxicity Characteristic Leaching Procedure (TCLP) is used to assess the effectiveness of the stabilization, with successful treatments yielding mercury concentrations in the leachate well below the EPA's Universal Treatment Standard of 25 µg/L. nih.govnih.gov

Table 3: Performance of Sulfur-Based Solidification/Stabilization of Mercury Waste

| Parameter | Result (with Sulfur Polymer Cement) | Result (with Sulfur and Paraffin) | Regulatory Limit (EPA UTS) | Reference |

|---|---|---|---|---|

| TCLP Leachate (µg/L) | Average of 25.8 | Average of 6.72 | 25 | nih.govnih.gov |

| Mercury Vapor (mg/m³) | Average of 0.6 | Average of 0.55 | N/A | nih.govnih.gov |

| Effective Diffusion Coefficient (cm²/s) | 7.6 x 10⁻¹⁸ | 3.62 x 10⁻¹⁵ | N/A | nih.govnih.gov |

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic (and sometimes inorganic) materials in water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). mdpi.com For organomercurials like ethylmercury(1+), the goal of AOPs is to break the covalent carbon-mercury bond, converting the organic mercury into inorganic mercury (Hg²⁺), which can then be removed or stabilized more easily. researchgate.netnih.gov

Several AOPs have been investigated for the degradation of organomercurials:

Sonolysis: This method uses high-frequency ultrasound (e.g., 20 kHz) to induce the formation of reactive radicals in an aqueous solution. nih.gov Room-temperature ultrasonic irradiation in the presence of hydrochloric acid (HCl) has been shown to completely convert organomercurials into inorganic mercury within minutes. nih.gov This process eliminates the need for harsh chemical oxidants, high temperatures, or high pressures. nih.govsigmaaldrich.com

Ozonation: The combination of ozone with ultrasound (sonozone) has also been used to decompose organic mercury species. researchgate.net

UV-based Processes: A novel AOP using ultraviolet light in combination with a chlorite-ammonia solution (UV/NaClO₂-NH₄OH) has been developed to remove elemental mercury from flue gas. nih.gov The process relies on the generation of various radical species (ClO·, Cl₂O₂·, HO·) that oxidize the mercury. nih.gov While developed for elemental mercury, the strong oxidative power of these radicals suggests potential applicability for degrading the ethyl group in ethylmercury(1+).

The primary advantage of AOPs is their ability to destroy the organic component of the contaminant, which is often responsible for its mobility and bioavailability. nih.gov The degradation kinetics for organomercurials often follow a pseudo-first-order reaction. nih.gov

Electrokinetic remediation is an in-situ or ex-situ technology that uses a low-intensity direct electric current to move contaminants through soil. osti.govscispace.com The process involves placing electrodes (an anode and a cathode) into the contaminated soil, which mobilizes charged particles, ions, and water. scispace.com This technique is particularly promising for low-permeability soils like clays, where other methods may be ineffective. scispace.comnih.gov

For ethylmercury(1+), which is a cation, the principles of electrokinetic remediation are directly applicable. The positively charged C₂H₅Hg⁺ ions would migrate towards the negatively charged cathode (electromigration). However, the efficiency of this process can be hampered by mercury's tendency to adsorb to soil particles. nih.gov

To enhance mobilization and removal, complexing agents are often introduced into the soil. nih.govresearchgate.net These agents form stable, soluble complexes with the mercury species, facilitating their movement through the soil pores.

Potassium Iodide (KI): KI has been shown to be a highly effective complexing agent for removing mercury from contaminated soils. nih.govresearchgate.net It forms anionic complexes (e.g., [HgI₃]⁻, [HgI₄]²⁻) with mercury, causing the contaminant to migrate towards the anode instead of the cathode. scispace.com Studies have demonstrated removal efficiencies of up to 99% in kaolin (B608303) soil using KI as the electrolyte. nih.govresearchgate.net

EDTA (Ethylenediaminetetraacetic acid): EDTA can also form stable, negatively charged complexes with mercury, increasing its mobility towards the anode and achieving removal efficiencies of around 70%. researchgate.net

The effectiveness of electrokinetic remediation depends on several factors, including soil type, pH, voltage gradient, and the choice of complexing agent. nih.govresearchgate.net The presence of organic matter in the soil can reduce removal efficiency by increasing mercury adsorption. nih.gov

Table 4: Efficiency of Complexing Agents in Electrokinetic Remediation of Mercury-Contaminated Soil

| Soil Type | Complexing Agent (Concentration) | Voltage Gradient (VDC/cm) | Removal Efficiency (%) | Reference |

|---|---|---|---|---|

| Kaolin | KI (0.1 M) | 1.0 | ~97 | nih.gov |

| Glacial Till | KI (0.1 M) | 1.0 | 56 | nih.gov |

| Clayey Soil | KI (0.4 M) | 1.0 | 99.07 | researchgate.net |

| Bentonite | EDTA (0.1 M) | Not Specified | ~70 | researchgate.net |

| Mine Soil | KI (0.05 M) | 40 V (total) | up to 98.7 | scispace.com |

Future Directions and Emerging Research Frontiers in Ethylmercury 1+ Studies

Development of Novel Sensor Technologies for In Situ and Real-Time Detection of Ethylmercury(1+) in Complex Matrices

The demand for sensitive, selective, and rapid detection of ethylmercury(1+) in diverse environmental samples—ranging from water and soil to biological tissues—is driving innovation in sensor technology. Future research will likely focus on developing portable, cost-effective sensors capable of in situ and real-time monitoring.

Nanomaterial-Based Sensors: The integration of nanomaterials, such as gold nanoparticles (AuNPs) and metal-organic frameworks (MOFs), is showing promise for enhanced sensitivity and selectivity in mercury detection pensoft.netnih.govnih.gov. Future work could explore novel functionalized nanomaterials specifically tailored for ethylmercury(1+) recognition, potentially leading to colorimetric or fluorescence-based sensors that offer visual or easily quantifiable readouts pensoft.netnih.gov.

Electrochemical and Optical Sensors: Advances in electrochemical and optical sensing platforms, including paper-based devices (µPADs) and surface-enhanced Raman spectroscopy (SERS), are being explored for mercury detection pensoft.netacs.org. Future research directions include enhancing the robustness, selectivity, and deployment capabilities of these sensors in challenging environmental conditions, enabling continuous monitoring without extensive sample pre-treatment pensoft.netacs.orgresearchgate.net.

Integration with Portable Devices: The development of sensors compatible with smartphones or other portable devices is a key future direction, facilitating on-site, real-time analysis and democratizing access to mercury monitoring nih.gov.

Integration of Machine Learning and Predictive Modeling for Environmental Behavior and Transformation of Ethylmercury(1+)

Machine learning (ML) and predictive modeling offer powerful tools to understand and forecast the complex environmental fate and transformation pathways of ethylmercury(1+).

Predictive Modeling of Environmental Fate: ML algorithms can analyze vast datasets to predict the transport, distribution, and persistence of ethylmercury(1+) in various environmental compartments uva.nlpremierscience.comwjarr.com. Future research will focus on developing sophisticated models that integrate diverse environmental parameters (e.g., soil properties, water chemistry, microbial activity) to accurately forecast ethylmercury(1+) behavior and its potential for bioaccumulation premierscience.comresearchgate.net.

Transformation Pathway Prediction: ML can be applied to elucidate and predict the microbial and abiotic transformation pathways of ethylmercury(1+) in the environment. This includes understanding methylation, demethylation, and other degradation or conversion processes that influence its toxicity and mobility mdpi.comnsf.gov. Future efforts will aim to build models that can predict transformation rates and identify key environmental drivers.

Data-Driven Risk Assessment: The integration of ML with environmental monitoring data can lead to more accurate risk assessments for ethylmercury(1+). By identifying patterns and correlations that may not be apparent through traditional statistical methods, ML can help pinpoint areas or conditions with a higher likelihood of ethylmercury(1+) contamination and exposure uva.nlwjarr.commdpi.com.

Green Chemistry Approaches for Sustainable Synthesis and Management of Ethylmercury(1+) in Research and Industry

The principles of green chemistry are increasingly being applied to minimize the environmental footprint associated with mercury research and industrial processes.

Greener Analytical Methodologies: Future research will continue to focus on developing analytical methods that reduce solvent consumption, minimize waste generation, and improve energy efficiency, aligning with green chemistry principles pensoft.netpensoft.netmdpi.comjddtonline.info. This includes the refinement of techniques like ultra-high-performance liquid chromatography (UHPLC) coupled with inductively coupled plasma mass spectrometry (UHPLC-ICP-MS) for faster, more sustainable mercury speciation analysis mdpi.com.

Sustainable Synthesis and Handling: While direct synthesis of ethylmercury(1+) is often for research purposes, future endeavors may explore more sustainable routes for producing organomercury compounds if necessary, or focus on developing methods for their safe handling and containment. Research into greener solvents and reaction conditions for organometallic chemistry is an ongoing area anu.edu.auresearchgate.net.

Remediation and Waste Management: Developing effective and environmentally benign strategies for the remediation of ethylmercury(1+)-contaminated sites and the management of mercury-containing waste remains a critical area. Future research may explore advanced oxidation processes, bioremediation techniques, or novel adsorbent materials that can selectively capture and neutralize ethylmercury(1+) with minimal secondary pollution pensoft.nettandfonline.comuni-wuppertal.de.

Challenges and Innovations in Comprehensive Speciation Analysis of Organomercurials, Including Ethylmercury(1+)

Accurate speciation analysis—the determination of mercury in its various chemical forms—is crucial for understanding its environmental fate and toxicity. Ethylmercury(1+) presents specific analytical challenges that drive innovation.

Enhanced Chromatographic Separation: While High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) is a standard, future research aims to improve separation efficiency and speed for organomercury species, including ethylmercury(1+). This includes the transition to UHPLC and the development of novel stationary phases and mobile phase compositions to achieve better resolution and reduce analysis times mdpi.comtandfonline.comacs.orgresearchgate.netrsc.orgfrontiersin.org.

Isotope Dilution Mass Spectrometry (IDMS): The application of enriched stable isotope tracers in mercury speciation analysis, particularly with ICP-MS, offers improved traceability, accuracy, and the ability to correct for species transformation during sample preparation nih.gov. Future work will likely expand the use of IDMS for ethylmercury(1+) to improve the reliability of quantitative data and to study biogeochemical processes.

Minimizing Artifacts and Matrix Effects: A significant challenge in speciation analysis is preventing unwanted species transformations during sample collection, storage, and preparation, as well as mitigating matrix effects from complex environmental samples researchgate.netvliz.bevliz.be. Future innovations will focus on developing standardized protocols and sample preparation techniques that preserve species integrity and minimize interference, potentially through direct analysis methods or advanced pre-concentration techniques pensoft.netpensoft.netvliz.be.

Hyphenated Techniques and Novel Detectors: Combining separation techniques with highly sensitive and selective detectors remains a key area of development. Future research will explore novel hyphenated techniques and detector technologies, such as advanced mass spectrometry or resonance scattering spectroscopy, to achieve more comprehensive and sensitive speciation of organomercurials like ethylmercury(1+) pensoft.netacs.orgvliz.beresearchgate.net.

Q & A

Q. What are the methodological considerations for synthesizing ethylmercury(1+) complexes in laboratory settings?

Ethylmercury(1+) complexes, such as [EtHg(PS)] (where PS represents a phosphinothiol ligand), require precise stoichiometric control. Mercury(II) acetate or ethylmercury(II) chloride is slowly added to a solution containing the ligand and a base (e.g., triethylamine) in methanol. Reaction progress should be monitored via spectroscopic methods (e.g., NMR or FTIR) to confirm ligand coordination and Hg–C bond stability. X-ray crystallography is critical for structural validation, as seen in studies resolving bidentate ligand coordination patterns .

Q. How can ethylmercury(1+) be quantitatively detected in biological samples?

Inductively coupled plasma mass spectrometry (ICP-MS) is the gold standard for detecting ethylmercury(1+) in tissues or fluids. For speciation analysis, coupling HPLC with ICP-MS allows differentiation between ethylmercury, methylmercury, and inorganic mercury. Method validation must include spike-recovery experiments and calibration against certified reference materials to address matrix effects .

Q. What distinguishes ethylmercury(1+) toxicity from methylmercury in mechanistic studies?

Ethylmercury(1+) exhibits faster renal clearance and shorter half-life (~7 days in humans) compared to methylmercury (~50 days). In vitro assays (e.g., neuronal cell viability tests) should account for these pharmacokinetic differences. Dose-response studies must use biologically relevant concentrations, as ethylmercury’s lower lipid solubility reduces its accumulation in neural tissues compared to methylmercury .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory neurotoxicity data between ethylmercury(1+) and methylmercury?

- Controlled exposure models : Use parallel in vivo cohorts exposed to equimolar doses of ethylmercury(1+) (e.g., thimerosal) and methylmercury. Monitor biomarkers like blood Hg levels, glutathione depletion, and neuroinflammatory cytokines.

- Endpoint selection : Include behavioral tests (e.g., Morris water maze) and histopathological analysis of brain regions (hippocampus, cerebellum).

- Statistical rigor : Apply multivariate regression to isolate ethylmercury-specific effects from confounding variables (e.g., concurrent aluminum exposure in vaccines) .